Mozavaptan Hydrochloride

Beschreibung

See also: Mozavaptan (has active moiety).

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

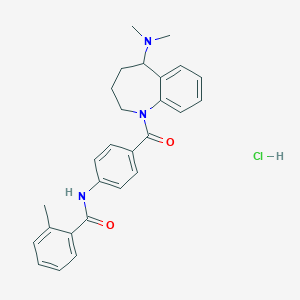

N-[4-[5-(dimethylamino)-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]phenyl]-2-methylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O2.ClH/c1-19-9-4-5-10-22(19)26(31)28-21-16-14-20(15-17-21)27(32)30-18-8-13-24(29(2)3)23-11-6-7-12-25(23)30;/h4-7,9-12,14-17,24H,8,13,18H2,1-3H3,(H,28,31);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOROBKPIULFQDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC(C4=CC=CC=C43)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90930125 | |

| Record name | N-{4-[5-(Dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl]phenyl}-2-methylbenzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90930125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138470-70-9 | |

| Record name | Mozavaptan hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138470-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mozavaptan hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138470709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{4-[5-(Dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl]phenyl}-2-methylbenzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90930125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 138470-70-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOZAVAPTAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F39AR1YW1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mozavaptan Hydrochloride: A Deep Dive into its Antagonistic Action on the Vasopressin V2 Receptor

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Mozavaptan hydrochloride, a non-peptide benzazepine derivative, is a selective antagonist of the arginine vasopressin receptor 2 (V2R). This guide provides a comprehensive technical overview of its mechanism of action, focusing on its interaction with the V2 receptor and the subsequent effects on intracellular signaling and physiological responses. Detailed experimental protocols for key in vitro and in vivo assays are provided, alongside a quantitative summary of its binding affinity and functional potency. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the development of pharmaceuticals targeting the vasopressin system.

Introduction: The Role of the Vasopressin V2 Receptor

The vasopressin V2 receptor, a G-protein coupled receptor (GPCR), plays a pivotal role in maintaining water homeostasis.[1] Located primarily on the basolateral membrane of the principal cells in the renal collecting ducts, the V2 receptor is the primary target for the antidiuretic hormone, arginine vasopressin (AVP).[1][2] The activation of the V2 receptor by AVP initiates a signaling cascade that leads to the reabsorption of water from the urine back into the bloodstream, thus concentrating the urine and conserving body water.[3][4] Dysregulation of the AVP-V2R axis is implicated in various pathological conditions characterized by fluid retention and hyponatremia, such as the syndrome of inappropriate antidiuretic hormone secretion (SIADH), congestive heart failure, and liver cirrhosis.[2]

This compound: A Selective V2 Receptor Antagonist

This compound (also known as OPC-31260) is a potent and selective antagonist of the V2 receptor.[5][6] Its chemical structure, a benzazepine derivative, allows for oral bioavailability.[7][8] By competitively inhibiting the binding of AVP to the V2 receptor, Mozavaptan effectively blocks the downstream signaling cascade responsible for water reabsorption, leading to an increase in free water excretion, a phenomenon known as aquaresis.[3][7] This aquaretic effect occurs without a significant loss of electrolytes, offering a therapeutic advantage over traditional diuretics.[3]

Mechanism of Action: Unraveling the Molecular Interactions

The therapeutic effect of Mozavaptan is rooted in its competitive antagonism at the V2 receptor.

V2 Receptor Signaling Pathway

The binding of AVP to the V2 receptor triggers a conformational change in the receptor, leading to the activation of the heterotrimeric Gs protein. The activated alpha subunit of the Gs protein (Gαs) stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[3] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates aquaporin-2 (AQP2) water channels, which are stored in intracellular vesicles. This phosphorylation event promotes the translocation and insertion of AQP2 channels into the apical membrane of the collecting duct cells, thereby increasing water permeability and facilitating water reabsorption.[3]

References

- 1. Structure-Affinity and Structure-Kinetic Relationship Studies of Benzodiazepine Derivatives for the Development of Efficacious Vasopressin V2 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Vasopressin receptor antagonists and their role in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Therapeutic potential of vasopressin-receptor antagonists in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Selective Vasopressin V2 Receptor Antagonism by Mozavaptan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mozavaptan (B1181) (OPC-31260) is a potent and selective, orally active, non-peptide antagonist of the vasopressin V2 receptor. By competitively blocking the action of arginine vasopressin (AVP) at the V2 receptor in the renal collecting ducts, Mozavaptan induces aquaresis—the electrolyte-sparing excretion of free water. This unique mechanism of action makes it a valuable therapeutic agent for the management of euvolemic and hypervolemic hyponatremia, particularly in the context of the Syndrome of Inappropriate Antidiuretic Hormone (SIADH). This technical guide provides a comprehensive overview of the preclinical and clinical pharmacology of Mozavaptan, including its mechanism of action, binding kinetics, pharmacokinetics, and clinical efficacy. Detailed experimental protocols and quantitative data are presented to support its use in research and drug development.

Introduction

Arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), plays a pivotal role in maintaining plasma osmolality and cardiovascular homeostasis. Its effects are mediated through three receptor subtypes: V1a, V1b, and V2. The V2 receptors, predominantly located on the basolateral membrane of the principal cells in the renal collecting ducts, are the primary regulators of water reabsorption.[1] Pathological conditions characterized by excessive or inappropriate AVP secretion, such as SIADH, lead to water retention and dilutional hyponatremia.

Mozavaptan, a benzazepine derivative, is a competitive antagonist of the vasopressin V2 receptor.[2][3] Its high affinity and selectivity for the V2 receptor over the V1a receptor minimize effects on blood pressure, allowing for targeted correction of water imbalance.[2][4] In Japan, Mozavaptan was approved in October 2006 for the treatment of hyponatremia associated with SIADH due to ADH-producing tumors.[5]

Mechanism of Action: Selective V2 Receptor Antagonism

Mozavaptan exerts its pharmacological effect by competitively inhibiting the binding of AVP to the V2 receptor. This action disrupts the downstream signaling cascade that mediates water reabsorption in the kidneys.

The Vasopressin V2 Receptor Signaling Pathway

The binding of AVP to the V2 receptor, a Gs protein-coupled receptor (GPCR), initiates a signaling cascade that results in the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of collecting duct cells.[2][6] This process can be summarized in the following steps:

-

AVP Binding and Gs Protein Activation: AVP binds to the V2 receptor, causing a conformational change that activates the associated heterotrimeric Gs protein.

-

Adenylyl Cyclase Activation and cAMP Production: The activated alpha subunit of the Gs protein (Gαs) stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[2]

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of protein kinase A (PKA).[2]

-

Aquaporin-2 (AQP2) Translocation: PKA phosphorylates specific serine residues on AQP2-containing vesicles, promoting their translocation to and fusion with the apical plasma membrane.

-

Water Reabsorption: The increased density of AQP2 water channels in the apical membrane enhances water permeability, leading to the reabsorption of free water from the tubular fluid into the bloodstream.

Mozavaptan's Inhibition of the Signaling Cascade

By competitively blocking the binding of AVP to the V2 receptor, Mozavaptan prevents the activation of the Gs protein and the subsequent production of cAMP. This inhibition of the signaling cascade prevents the translocation of AQP2 to the apical membrane, thereby reducing water reabsorption and promoting aquaresis.

V2 Receptor Signaling Pathway and Mozavaptan Inhibition

Quantitative Data

The following tables summarize the key quantitative data for Mozavaptan, providing a basis for comparison and evaluation.

Table 1: In Vitro Receptor Binding Affinity and Potency

| Parameter | Receptor | Species | Value | Reference(s) |

| IC₅₀ | V2 | Rat | 14 nM | [2][4] |

| V1 | Rat | 1.2 µM | [2][4] | |

| Selectivity | V2 vs. V1 | Rat | ~85-fold | [2] |

| Kᵢ | V2 | Human | 9.42 nM | [7] |

| KᏧ (for [³H]-AVP) | V2 | Rat | 1.38 nM | [2] |

| V1 | Rat | 1.1 nM | [2] | |

| KᏧ (in presence of Mozavaptan) | V2 | Rat | 2.4 nM (at 0.3 µM Mozavaptan)4.03 nM (at 1 µM Mozavaptan) | [2] |

| V1 | Rat | 2.47 nM (at 0.3 µM Mozavaptan)5.51 nM (at 1 µM Mozavaptan) | [2] |

Table 2: Preclinical Pharmacokinetics in Rats (Oral Administration)

| Parameter | Dose | Value | Reference(s) |

| Cₘₐₓ | 3 mg/kg | 152.3 ± 21.7 ng/mL | |

| Tₘₐₓ | 3 mg/kg | 2.0 ± 0.5 h | |

| AUC₀₋ₜ | 3 mg/kg | 854.6 ± 98.2 ng·h/mL | |

| AUC₀₋ᵢₙf | 3 mg/kg | 921.4 ± 112.5 ng·h/mL | |

| t₁/₂ | 3 mg/kg | 4.8 ± 0.9 h |

Table 3: Clinical Efficacy in SIADH-Induced Hyponatremia

| Parameter | Treatment Group (Mozavaptan) | Placebo/Control Group | p-value | Reference(s) |

| Baseline Serum Sodium (mEq/L) | 122.8 ± 6.7 | - | - | [10] |

| Serum Sodium at Day 7 (mEq/L) | 133.3 ± 8.3 | - | 0.002 | [10] |

| Change in Serum Sodium (Day 7) | +10.5 | - | - | [10] |

| Number of Patients | 16 | - | - | [10] |

Detailed pharmacokinetic data for Mozavaptan in healthy human volunteers from single and multiple-dose studies are not extensively published. Studies on a similar V2 receptor antagonist, tolvaptan, in healthy Japanese male volunteers have shown dose-dependent increases in Cmax and AUC, with no accumulation after multiple dosing.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of Mozavaptan.

Vasopressin V2 Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of Mozavaptan for the V2 receptor.

-

Materials:

-

Membrane preparation from cells stably expressing the human or rat vasopressin V2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP).

-

Unlabeled Ligand: Mozavaptan (OPC-31260).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation cocktail.

-

-

Procedure:

-

Prepare serial dilutions of Mozavaptan in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or a saturating concentration of unlabeled AVP (for non-specific binding).

-

50 µL of the Mozavaptan serial dilutions.

-

100 µL of the membrane preparation.

-

50 µL of [³H]-AVP at a concentration near its KᏧ.

-

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Mozavaptan concentration.

-

Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response curve).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/KᏧ), where [L] is the concentration of the radioligand and KᏧ is its dissociation constant.

-

Radioligand Binding Assay Workflow

In Vitro cAMP Functional Assay

This protocol outlines a method to assess the functional antagonism of Mozavaptan on AVP-induced cAMP production in cells expressing the V2 receptor.

-

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human V2 receptor.

-

Cell culture medium (e.g., DMEM/F-12) with 10% FBS.

-

Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

-

Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).

-

Agonist: Arginine Vasopressin (AVP).

-

Antagonist: Mozavaptan.

-

cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

-

-

Procedure:

-

Seed the V2 receptor-expressing cells in a 96-well plate and allow them to adhere overnight.

-

On the day of the assay, wash the cells with assay buffer.

-

Pre-incubate the cells with assay buffer containing the PDE inhibitor for 15-30 minutes at room temperature.

-

Add serial dilutions of Mozavaptan to the wells and incubate for 30 minutes at 37°C.

-

Stimulate the cells by adding AVP at a concentration that elicits a submaximal response (e.g., EC₈₀) and incubate for 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the Mozavaptan concentration.

-

Determine the IC₅₀ value, which represents the concentration of Mozavaptan that inhibits 50% of the AVP-induced cAMP production.

-

In Vivo Aquaretic Effect in Rats

This protocol describes an in vivo model to evaluate the aquaretic effects of orally administered Mozavaptan in conscious rats.[4]

-

Animals:

-

Male Sprague-Dawley rats (200-250 g).

-

House animals individually in metabolic cages with free access to food and water.

-

Acclimatize the animals for at least 3 days before the experiment.

-

-

Procedure:

-

On the day of the experiment, administer Mozavaptan (1-30 mg/kg) or vehicle (e.g., 0.5% carboxymethyl cellulose) orally by gavage.[12]

-

Collect urine at specified time intervals (e.g., 0-2, 2-4, 4-6, 6-8, and 8-24 hours) after dosing.

-

Measure the urine volume for each collection period.

-

Analyze urine samples for osmolality and electrolyte concentrations (Na⁺, K⁺).

-

At the end of the experiment, collect blood samples to measure plasma electrolyte concentrations and osmolality.

-

-

Data Analysis:

-

Calculate the cumulative urine output over the 24-hour period.

-

Determine the time course of urine flow rate and urine osmolality.

-

Calculate free water clearance (CH₂O) using the formula: CH₂O = Urine Flow Rate - (Urine Osmolality x Urine Flow Rate) / Plasma Osmolality.

-

Compare the effects of different doses of Mozavaptan to the vehicle control.

-

In Vivo Aquaretic Study Workflow

Analytical Method for Mozavaptan in Plasma

A validated UPLC-MS/MS method for the quantification of Mozavaptan in rat plasma has been reported.[13]

-

Instrumentation:

-

UPLC system coupled with a triple quadrupole mass spectrometer.

-

-

Chromatographic Conditions:

-

Column: Acquity UPLC BEH™ C₁₈.

-

Mobile Phase: 10 mM ammonium (B1175870) acetate (B1210297) buffer and 0.1% formic acid in acetonitrile (B52724) (30:70 v/v).

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for Mozavaptan: m/z 428.16 → 119.03.

-

MRM Transition for Internal Standard (Carbamazepine): m/z 237.06 → 179.10.

-

-

Sample Preparation:

-

Protein precipitation of plasma samples with acetonitrile.

-

Clinical Development and Therapeutic Applications

Mozavaptan has been clinically evaluated for the treatment of hyponatremia, particularly in patients with SIADH.

Clinical Trial in SIADH

A multicenter clinical trial in 16 patients with ectopic ADH syndrome demonstrated the efficacy of Mozavaptan.[10]

-

Study Design: Open-label, multicenter study.

-

Patient Population: Patients with hyponatremia due to ectopic ADH syndrome.

-

Treatment: Mozavaptan administered for 7 days.

-

Primary Efficacy Endpoint: Change in serum sodium concentration.

-

Key Results:

Therapeutic Indications and Future Directions

Based on its demonstrated efficacy, Mozavaptan is approved in Japan for the treatment of hyponatremia caused by SIADH due to ADH-producing tumors.[5] Its aquaretic properties suggest potential utility in other conditions characterized by water retention, such as congestive heart failure and cirrhosis, although further clinical investigation is warranted in these areas.

Conclusion

Mozavaptan is a potent and selective vasopressin V2 receptor antagonist with a well-defined mechanism of action. By inducing aquaresis, it effectively corrects hyponatremia in the context of SIADH. The quantitative data and experimental protocols provided in this technical guide offer a comprehensive resource for researchers and drug development professionals interested in the pharmacology and therapeutic potential of Mozavaptan and other V2 receptor antagonists. Further research into its long-term safety and efficacy in a broader range of hyponatremic conditions will continue to define its role in clinical practice.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A comparison of pharmacokinetics between humans and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of a novel aquaretic agent, OPC-31260, as an orally effective, nonpeptide vasopressin V2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of two-week infusion of deamino D-arginine vasopressin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resources.revvity.com [resources.revvity.com]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] A Comparison of Pharmacokinetics between Humans and Monkeys | Semantic Scholar [semanticscholar.org]

- 10. Clinical implication of the antidiuretic hormone (ADH) receptor antagonist mozavaptan hydrochloride in patients with ectopic ADH syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics, pharmacodynamics and safety of tolvaptan, a novel, oral, selective nonpeptide AVP V2-receptor antagonist: results of single- and multiple-dose studies in healthy Japanese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. Effectiveness of vasopressin V2 receptor antagonists OPC-31260 and OPC-41061 on polycystic kidney disease development in the PCK rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Mozavaptan Hydrochloride: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mozavaptan Hydrochloride is a potent and selective non-peptide antagonist of the vasopressin V2 receptor, playing a crucial role in the regulation of water balance. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, pharmacodynamics, and available pharmacokinetic data. Detailed methodologies for key in vitro and in vivo experiments are presented to facilitate further research and development. This document aims to serve as a core resource for professionals in the fields of pharmacology, medicinal chemistry, and clinical drug development.

Chemical Structure and Physicochemical Properties

This compound, also known as OPC-31260, is a benzazepine derivative with the chemical name N-[4-[[5-(Dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]carbonyl]phenyl]-2-methylbenzamide hydrochloride.[1] Its structure is characterized by a central benzazepine ring system linked to a substituted benzamide (B126) moiety.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N-[4-[5-(dimethylamino)-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]phenyl]-2-methylbenzamide;hydrochloride | [1] |

| Synonyms | OPC-31260, Physuline | [1] |

| CAS Number | 138470-70-9 | [1] |

| Molecular Formula | C₂₇H₃₀ClN₃O₂ | [1] |

| Molecular Weight | 464.0 g/mol | [1] |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO. Insoluble in water. | |

| Storage | Store at -20°C for long-term storage. |

Mechanism of Action

This compound is a competitive antagonist of the arginine vasopressin (AVP) receptor 2 (V2R).[2][3] The V2R is a G-protein coupled receptor primarily located on the basolateral membrane of the principal cells in the renal collecting ducts.[3] The binding of the endogenous hormone AVP to V2R initiates a signaling cascade that results in the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of these cells.[3] This process increases water reabsorption from the tubular fluid back into the bloodstream, leading to concentrated urine and conservation of body water.

By competitively blocking the binding of AVP to the V2R, this compound inhibits this signaling pathway.[2][3] This antagonism prevents the translocation of AQP2 channels, thereby reducing water permeability in the collecting ducts. The result is an increase in free water excretion (aquaresis) without a significant loss of electrolytes, leading to more dilute urine.[3]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is aquaresis, the excretion of solute-free water. This leads to a dose-dependent increase in urine volume and a corresponding decrease in urine osmolality.

Table 2: In Vitro and In Vivo Pharmacodynamic Properties of Mozavaptan

| Parameter | Species | Value | Description | Reference(s) |

| V2 Receptor Binding Affinity (IC₅₀) | Rat | 14 nM | Concentration causing 50% inhibition of AVP binding to V2 receptors. | |

| V1 Receptor Binding Affinity (IC₅₀) | Rat | 1.2 µM | Concentration causing 50% inhibition of AVP binding to V1 receptors. | |

| Selectivity (V1/V2) | Rat | ~85-fold | Demonstrates high selectivity for the V2 receptor over the V1 receptor. | |

| In Vivo Aquaretic Effect | Rat | 1-30 mg/kg (oral) | Dose-dependently increases urine flow and decreases urine osmolality. |

Pharmacokinetics

Detailed pharmacokinetic data for this compound in humans is not extensively available in the public domain. However, based on its chemical nature and the class of 'vaptan' drugs, some general characteristics can be inferred. It is known to be orally active. The metabolism of many vaptans involves the cytochrome P450 enzyme system, particularly CYP3A4.

Table 3: Known Pharmacokinetic Characteristics of this compound

| Parameter | Information |

| Route of Administration | Oral |

| Absorption | Orally bioavailable. |

| Metabolism | Likely metabolized by hepatic cytochrome P450 enzymes, particularly CYP3A4. |

| Excretion | Specific data on excretion pathways and clearance rates are not readily available. |

Experimental Protocols

In Vitro Vasopressin V2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the vasopressin V2 receptor.

5.1.1. Materials

-

Membrane preparation from cells expressing recombinant human or rat vasopressin V2 receptors.

-

Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP).

-

Non-labeled ("cold") Arginine Vasopressin.

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

96-well microplates.

-

Filtration apparatus.

-

Scintillation counter.

5.1.2. Procedure

-

Membrane Preparation: Homogenize cells expressing the V2 receptor in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. The supernatant is then ultracentrifuged to pellet the membranes. The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

A fixed concentration of [³H]-AVP.

-

Increasing concentrations of this compound (or unlabeled AVP for control).

-

Membrane preparation.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]-AVP (IC₅₀ value). The affinity constant (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vivo Measurement of Aquaretic Effect in Rats

This protocol describes the methodology to assess the aquaretic effect of orally administered this compound in rats.

5.2.1. Materials

-

Male Sprague-Dawley or Wistar rats.

-

This compound.

-

Vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Metabolic cages for urine collection.

-

Oral gavage needles.

-

Graduated cylinders or balances for urine volume measurement.

-

Osmometer.

5.2.2. Procedure

-

Animal Acclimation: Acclimate rats to metabolic cages for several days before the experiment. Provide free access to food and water.

-

Fasting: Fast the animals overnight with free access to water before drug administration.

-

Baseline Urine Collection: Collect urine for a defined period (e.g., 2 hours) before drug administration to establish baseline values for urine volume and osmolality.

-

Drug Administration: Administer this compound (at various doses, e.g., 1, 3, 10, 30 mg/kg) or vehicle to the rats via oral gavage.

-

Urine Collection: Place the rats back into the metabolic cages and collect urine at specified time intervals (e.g., every hour for 6 hours).

-

Measurements: For each collected urine sample, measure the volume and determine the osmolality using an osmometer.

-

Data Analysis: Compare the urine volume and osmolality of the Mozavaptan-treated groups with the vehicle-treated control group. Analyze the data for dose-dependent effects.

Clinical Significance and Applications

This compound has been investigated for the treatment of hyponatremia, a condition of low sodium levels in the blood, particularly in patients with the syndrome of inappropriate antidiuretic hormone (SIADH). By promoting the excretion of excess water, it can help to normalize serum sodium concentrations.

Conclusion

This compound is a well-characterized, potent, and selective vasopressin V2 receptor antagonist. Its mechanism of action leads to a predictable and dose-dependent aquaretic effect. This technical guide provides foundational information and experimental methodologies to support further research into its pharmacological properties and potential therapeutic applications. While detailed clinical pharmacokinetic data is limited in publicly available literature, the provided information serves as a valuable resource for scientists and researchers in the field of drug development.

References

The Genesis of a Selective Aquaretic: An In-depth Guide to the Discovery and Development of Mozavaptan (OPC-31260)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mozavaptan (B1181) (OPC-31260) is a pioneering nonpeptide, orally active vasopressin V2 receptor antagonist. Its development marked a significant advancement in the treatment of euvolemic hyponatremia, particularly in the context of Syndrome of Inappropriate Antidiuretic Hormone (SIADH). This technical guide delineates the discovery and development pathway of Mozavaptan, from its foundational preclinical characterization to the pivotal clinical evidence that supported its approval. We provide a detailed examination of its mechanism of action, key experimental data presented in structured formats, comprehensive protocols for foundational assays, and visualizations of its signaling pathway and development timeline to offer a complete technical overview for the scientific community.

Introduction: The Unmet Need and the Vaptan Solution

Hyponatremia, an electrolyte disturbance characterized by low serum sodium concentration, is a common and potentially life-threatening condition, particularly in hospitalized patients. A primary driver of euvolemic and hypervolemic hyponatremia is the excessive action of the hormone arginine vasopressin (AVP). AVP binds to the vasopressin V2 receptor in the renal collecting ducts, promoting water reabsorption and leading to dilutional hyponatremia.[1][2] Traditional management, such as fluid restriction, has limitations. The development of vasopressin receptor antagonists, or "vaptans," represented a targeted therapeutic strategy to promote electrolyte-free water excretion (aquaresis) by directly blocking the action of AVP at its receptor.[2][3] Mozavaptan (OPC-31260), a benzazepine derivative developed by Otsuka Pharmaceutical, was among the first of this new class of aquaretic agents.[3][4]

Discovery and Preclinical Development

The journey of Mozavaptan began with the strategic design of a nonpeptide molecule capable of selectively antagonizing the V2 receptor. As a benzazepine derivative, its discovery was part of a broader effort to create orally bioavailable drugs to overcome the limitations of earlier peptide-based antagonists.[3][4]

In Vitro Characterization: Receptor Binding and Selectivity

The initial characterization of OPC-31260 focused on its ability to bind to vasopressin receptors and its selectivity for the V2 subtype over the V1 subtype (found in vascular smooth muscle). Competitive displacement assays using radiolabeled [3H]-AVP on rat liver (V1) and kidney (V2) plasma membranes established its potent and selective V2 antagonism.[4] The compound demonstrated a competitive mode of inhibition.[4]

| Parameter | Receptor Subtype | Value | Species | Source(s) |

| IC₅₀ | Vasopressin V2 | 1.4 x 10⁻⁸ M (14 nM) | Rat | [4] |

| IC₅₀ | Vasopressin V1 | 1.2 x 10⁻⁶ M (1.2 µM) | Rat | [4] |

| Selectivity Ratio (V1/V2) | - | ~85-fold | Rat | [4] |

Table 1: In Vitro Receptor Binding Affinity of Mozavaptan (OPC-31260)

In Vivo Preclinical Efficacy: The Aquaretic Effect

The functional consequence of V2 receptor antagonism was demonstrated in various rat models. These studies were crucial to confirm that the in vitro binding affinity translated into the desired physiological effect of aquaresis.

Water-Loaded, Alcohol-Anesthetized Rats: In this model, exogenous AVP is administered to induce antidiuresis. Intravenous administration of Mozavaptan dose-dependently inhibited this effect, confirming its antagonist activity in a living system.[4] Notably, Mozavaptan itself did not show any intrinsic antidiuretic (agonist) activity.[4]

Normal Conscious Rats: Oral administration of Mozavaptan demonstrated its potential as a convenient, non-parenteral therapy. The compound produced a dose-dependent increase in urine flow and a corresponding decrease in urine osmolality, a hallmark of aquaresis that differs from the action of traditional diuretics which increase electrolyte excretion.[4]

| Animal Model | Administration Route | Dose Range | Key Findings | Source(s) |

| Water-Loaded, Alcohol-Anesthetized Rats | Intravenous (i.v.) | 10 - 100 µg/kg | Dose-dependent inhibition of AVP-induced antidiuresis. | [4] |

| Normal Conscious Rats | Oral (p.o.) | 1 - 30 mg/kg | Dose-dependent increase in urine flow and decrease in urine osmolality. | [4] |

Table 2: Summary of In Vivo Preclinical Efficacy Studies of Mozavaptan (OPC-31260)

Mechanism of Action: Blocking the AVP Signaling Cascade

Mozavaptan exerts its therapeutic effect by competitively blocking the binding of arginine vasopressin (AVP) to the V2 receptor, which is a G-protein coupled receptor (GPCR) located on the basolateral membrane of principal cells in the kidney's collecting ducts.[1][2]

In the physiological state, AVP binding to the V2 receptor activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1] Elevated intracellular cAMP activates Protein Kinase A (PKA). PKA then phosphorylates proteins that promote the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the cell.[1][2] This increases water permeability, allowing for the reabsorption of free water from the urine back into the bloodstream.

Mozavaptan, by occupying the V2 receptor, prevents AVP from initiating this cascade. The result is a decrease in AQP2 channel insertion, reduced water reabsorption, and the excretion of dilute urine (aquaresis), which raises serum sodium concentration.

Clinical Development

The clinical development of Mozavaptan focused on its safety, pharmacodynamics, and efficacy in correcting hyponatremia. While many vaptans were studied for broad indications like heart failure and cirrhosis, Mozavaptan's path led to a specific approval for a serious and often treatment-resistant condition.[5][6]

Phase I: Studies in Healthy Volunteers

Early studies in healthy, normally hydrated men established the potent aquaretic effect of intravenously administered Mozavaptan. The drug induced a dose-dependent increase in hypotonic urine volume and a rapid decrease in urine osmolality.[7] Importantly, unlike conventional diuretics, it only slightly increased sodium excretion, confirming its selective aquaretic mechanism.[7] These studies also provided initial safety data, showing no significant alterations in blood pressure or heart rate at the tested doses.[7]

Pivotal Trial and Approval in Japan

Mozavaptan's approval in Japan was based on a multicenter clinical trial in patients with hyponatremia caused by ectopic ADH syndrome, a condition where tumors produce AVP.[7][8] This represents a severe form of SIADH.

In a study of 16 patients, a 7-day course of Mozavaptan treatment resulted in a statistically significant and clinically meaningful increase in serum sodium levels.[7][8] The treatment was generally well-tolerated, with no instances of excessively rapid sodium correction reported in the trial.[1] Based on these positive results, Mozavaptan (marketed as Physuline®) was approved as an orphan drug in Japan in October 2006 for this indication.[7][9] Post-marketing surveillance data from the first 43 months of its launch, covering 100 patients, showed clinical effects consistent with the pivotal trial.[7][8]

| Trial | Patient Population | N | Treatment | Key Efficacy Endpoint | Result | Source(s) |

| Pivotal Trial for Japanese Approval | Ectopic ADH Syndrome | 16 | Mozavaptan (7 days) | Change in Serum Sodium (SNa) | Baseline SNa: 122.8 ± 6.7 mEq/LEnd of Treatment SNa: 133.3 ± 8.3 mEq/L(p = 0.002) | [7][8] |

Table 3: Key Clinical Trial Data for Mozavaptan in Ectopic ADH Syndrome

The development of Mozavaptan did not appear to extend to broader Phase III trials for heart failure or cirrhosis-associated hyponatremia, distinguishing its path from that of other vaptans like Tolvaptan.

Detailed Experimental Protocols

The following sections describe the methodologies for the key experiments that were fundamental to the characterization of Mozavaptan.

Protocol: Vasopressin Receptor Radioligand Binding Assay

This protocol is representative of the competitive binding assays used to determine the IC₅₀ of Mozavaptan at V1 and V2 receptors.

-

Membrane Preparation:

-

Excise livers (for V1) and kidneys (for V2) from male Sprague-Dawley rats and place them in ice-cold 50 mM Tris-HCl buffer.

-

Homogenize the tissues in a buffer solution (e.g., 250 mM sucrose, 5 mM Tris-HCl) using a Dounce or Polytron homogenizer.[10]

-

Filter the homogenate through cheesecloth to remove large debris.

-

Centrifuge the filtrate at low speed (e.g., 1,000 x g) to pellet nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 - 40,000 x g) to pellet the plasma membranes.[11]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay). Store aliquots at -80°C.

-

-

Competitive Binding Assay:

-

In a 96-well plate, combine the prepared membrane homogenate (e.g., 50-100 µg protein), a fixed concentration of [³H]-Arginine Vasopressin ([³H]-AVP) radioligand (typically at or below its Kd value), and varying concentrations of unlabeled Mozavaptan (OPC-31260).

-

For determining total binding, omit the unlabeled Mozavaptan.

-

For determining non-specific binding, add a high concentration of unlabeled AVP (e.g., 1 µM).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[11]

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding at each Mozavaptan concentration: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the specific binding as a percentage of the maximum specific binding against the log concentration of Mozavaptan.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of Mozavaptan that inhibits 50% of specific [³H]-AVP binding).

-

Protocol: In Vivo Aquaretic Activity in Conscious Rats

This protocol outlines the method used to assess the oral efficacy of Mozavaptan.

-

Animal Preparation:

-

Use male Sprague-Dawley rats, housed individually in metabolic cages that allow for the separate collection of urine.

-

Provide the animals with access to food and water ad libitum before the experiment.

-

-

Dosing and Sample Collection:

-

Administer Mozavaptan (OPC-31260) or vehicle (control) via oral gavage at various doses (e.g., 1, 3, 10, 30 mg/kg).

-

Immediately following administration, begin collecting urine at specified intervals (e.g., every 1-2 hours) for a total period of up to 12 or 24 hours.

-

Record the volume of urine collected at each time point.

-

-

Analysis:

-

Urine Flow Rate: Calculate the urine flow rate (mL/hr) for each collection interval.

-

Urine Osmolality: Measure the osmolality of the collected urine samples using an osmometer.

-

Data Presentation: Plot the mean urine flow rate and mean urine osmolality over time for each dose group. Compare the results for Mozavaptan-treated groups against the vehicle control group to determine the dose-response relationship. Statistical analysis (e.g., ANOVA) should be used to determine significance.

-

Conclusion

The discovery and development of Mozavaptan (OPC-31260) represent a landmark achievement in targeted therapy for hyponatremia. Born from a rational drug design approach, its journey from a selective benzazepine derivative to a clinically approved orphan drug in Japan for ectopic ADH syndrome underscores the value of a focused development strategy. Its potent and selective antagonism of the vasopressin V2 receptor provides a clear mechanism for inducing aquaresis, effectively correcting the underlying water imbalance in SIADH without significantly disturbing electrolyte balance. The preclinical and clinical data, though focused on a narrow indication, robustly support its efficacy and safety in a challenging patient population. Mozavaptan thus stands as a foundational molecule in the vaptan class and a key therapeutic tool for specific, difficult-to-treat forms of hyponatremia.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Frontiers | Regulatory-required post-marketing database studies in Japan could be leveraged to assess important potential risks as well as identified risks [frontiersin.org]

- 3. biophysics-reports.org [biophysics-reports.org]

- 4. Characterization of a novel aquaretic agent, OPC-31260, as an orally effective, nonpeptide vasopressin V2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic potential of vasopressin-receptor antagonists in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

- 7. Clinical implication of the antidiuretic hormone (ADH) receptor antagonist mozavaptan hydrochloride in patients with ectopic ADH syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 11. giffordbioscience.com [giffordbioscience.com]

A Technical Guide to Mozavaptan Hydrochloride: Mechanism and Impact on Aquaresis and Free Water Clearance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mozavaptan (B1181) hydrochloride, also known as OPC-31260, is an orally active, nonpeptide benzazepine derivative that functions as a selective vasopressin V2 receptor antagonist.[1][2][3] Its primary pharmacological action is to promote aquaresis—the excretion of electrolyte-free water—by inhibiting the effects of arginine vasopressin (AVP) in the renal collecting ducts.[1][4][5] This targeted mechanism makes Mozavaptan a subject of significant interest for the management of euvolemic and hypervolemic hyponatremia, particularly in patients with the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH).[4][5][6] This document provides a detailed overview of the molecular pathways, pharmacodynamic effects, and experimental evaluation of Mozavaptan's role in modulating free water clearance.

Mechanism of Action: V2 Receptor Antagonism

The Physiological Role of Arginine Vasopressin (AVP)

Arginine vasopressin, also known as antidiuretic hormone (ADH), is the principal hormone regulating body water homeostasis.[7] Secreted by the posterior pituitary in response to increased plasma osmolality or decreased blood volume, AVP acts on the principal cells of the kidney's collecting ducts to increase water reabsorption.[8]

This process is mediated by the vasopressin V2 receptor (V2R), a G-protein-coupled receptor.[8] The binding of AVP to the V2R initiates a signaling cascade:

-

Stimulation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[5][8][10]

-

Elevated intracellular cAMP levels activate Protein Kinase A (PKA).[8][9]

-

PKA phosphorylates key proteins, leading to the trafficking and insertion of Aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells.[7][8][9][11]

-

The presence of AQP2 channels dramatically increases the membrane's permeability to water, allowing for the reabsorption of free water from the tubular fluid back into the bloodstream, thus concentrating the urine.[7]

References

- 1. mozavaptan [drugcentral.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. What is Mozavaptan Hydrochloride used for? [synapse.patsnap.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Clinical implication of the antidiuretic hormone (ADH) receptor antagonist this compound in patients with ectopic ADH syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The vasopressin-aquaporin-2 pathway syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vasopressin–aquaporin-2 pathway: recent advances in understanding water balance disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Vasopressin and the Regulation of Aquaporin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aquaporin-2 - Wikipedia [en.wikipedia.org]

In-Vitro Binding Affinity of Mozavaptan to Vasopressin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro binding affinity of Mozavaptan (B1181) to the vasopressin receptor subtypes V1a, V2, and V1b. It includes detailed experimental protocols for binding assays and visual representations of the associated signaling pathways to facilitate a deeper understanding of Mozavaptan's mechanism of action at the molecular level.

Quantitative Binding Affinity Data

Mozavaptan demonstrates a high and selective affinity for the vasopressin V2 receptor. The following table summarizes the quantitative data for its binding affinity to human vasopressin receptor subtypes.

| Receptor Subtype | Ligand | Assay Type | Parameter | Value | Species |

| V2 | Mozavaptan | Radioligand Binding | IC50 | 14 nM[1][2][3][4] | Rat |

| V1a | Mozavaptan | Radioligand Binding | IC50 | 1.2 µM[1][2][3][4] | Rat |

| V1b | Mozavaptan | Radioligand Binding | pKi | 4.80[5] | Human |

| V2 | Mozavaptan | Radioligand Binding | Ki | 8.03 (-log[M])[5] | Human |

| Oxytocin | Mozavaptan | Radioligand Binding | Ki | 6.18 (-log[M])[5] | Human |

IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Ki (inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition. pKi is the negative logarithm of the Ki value.

Mozavaptan is a competitive antagonist for both V1 and V2 receptors[1][2]. It exhibits approximately 85- to 100-fold greater selectivity for the V2 receptor over the V1a receptor[2][3].

Experimental Protocols: Radioligand Binding Assay

The determination of Mozavaptan's binding affinity to vasopressin receptors is typically achieved through competitive radioligand binding assays. Below is a detailed methodology based on established protocols.[6][7]

Membrane Preparation

-

Cell Culture and Transfection : Chinese Hamster Ovary (CHO) cells are stably transfected with the human vasopressin receptor subtypes (hV1A, hV1B, and hV2)[8].

-

Homogenization : Cultured cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors)[7].

-

Centrifugation : The homogenate undergoes a low-speed centrifugation to remove cellular debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes[7].

-

Resuspension and Storage : The membrane pellet is washed, resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), and stored at -80°C until use[7]. Protein concentration is determined using a standard assay like the BCA assay[7].

Competitive Binding Assay

-

Assay Buffer : On the day of the experiment, the frozen membrane preparation is thawed and resuspended in an assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)[7].

-

Reaction Mixture : The assay is performed in a 96-well plate format with a final volume of 250 µL per well[7]. Each well contains:

-

Incubation : The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) with gentle agitation to allow the binding to reach equilibrium[7].

-

Filtration : The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been presoaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding[7]. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing : The filters are washed multiple times with an ice-cold wash buffer to remove any remaining unbound radioligand[7].

-

Scintillation Counting : The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is then measured using a scintillation counter[7].

Data Analysis

-

Specific Binding : Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to calculate the specific binding at each concentration of the test compound[7].

-

IC50 Determination : The specific binding data is plotted against the logarithm of the competitor concentration, and a sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value[7].

-

Ki Calculation : The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor[7].

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of the vasopressin receptors and a typical experimental workflow for a radioligand binding assay.

The V1a and V1b receptors are coupled to Gq/11 proteins.[10] Upon activation by vasopressin, this G protein stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[11][12] This signaling cascade results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), leading to physiological responses such as vasoconstriction (V1a) and ACTH release (V1b)[10][13][14][15].

The V2 receptor, on the other hand, is coupled to the Gs protein[10]. Activation of the V2 receptor stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (camp)[16][17][18]. Elevated cAMP levels activate protein kinase A (PKA), which then promotes the translocation of aquaporin-2 water channels to the apical membrane of collecting duct cells in the kidney, thereby increasing water reabsorption[16][17][18]. Mozavaptan, as a competitive antagonist, blocks the binding of vasopressin to the V2 receptor, thus inhibiting this cascade and promoting free water excretion[16][19].

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. mozavaptan [drugcentral.org]

- 6. benchchem.com [benchchem.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Pharmacological characterization of the human vasopressin receptor subtypes stably expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radioligand binding studies reveal marked species differences in the vasopressin V1 receptor of rat, rhesus and human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. What are AVPR1A agonists and how do they work? [synapse.patsnap.com]

- 12. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Vasopressin receptor - Wikipedia [en.wikipedia.org]

- 14. The vasopressin V1b receptor critically regulates hypothalamic-pituitary-adrenal axis activity under both stress and resting conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Vasopressin receptor 1B - Wikipedia [en.wikipedia.org]

- 16. What is the mechanism of Mozavaptan Hydrochloride? [synapse.patsnap.com]

- 17. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 18. johnsonfrancis.org [johnsonfrancis.org]

- 19. What is this compound used for? [synapse.patsnap.com]

Unveiling the Molecular Landscape of Mozavaptan Hydrochloride Beyond the V2 Receptor: A Technical Guide

For Immediate Release

Shanghai, China – December 11, 2025 – This technical guide provides an in-depth analysis of the molecular targets of Mozavaptan (B1181) Hydrochloride, a selective vasopressin V2 receptor antagonist, beyond its primary therapeutic target. Designed for researchers, scientists, and professionals in drug development, this document collates available quantitative data, details experimental methodologies for target binding assessment, and visualizes the key signaling pathways associated with its known off-target interactions. While Mozavaptan is recognized for its high affinity and selectivity for the vasopressin V2 receptor, this guide focuses on its interactions with other molecular targets, providing a more comprehensive pharmacological profile.

Executive Summary

Mozavaptan Hydrochloride (also known as OPC-31260) is a potent and orally active nonpeptide vasopressin V2 receptor antagonist.[1] Its primary clinical application lies in the management of hyponatremia, particularly in cases associated with the Syndrome of Inappropriate Antidiuretic Hormone (SIADH).[2] The therapeutic effect of Mozavaptan is primarily attributed to its blockade of the V2 receptor in the renal collecting ducts, which leads to aquaresis—the excretion of free water—without significantly altering electrolyte balance.[3][4] However, a thorough understanding of a drug's complete pharmacological profile, including its interactions with unintended molecular targets, is crucial for predicting potential side effects and identifying new therapeutic opportunities. This guide synthesizes the publicly available data on the off-target interactions of Mozavaptan, focusing on the vasopressin V1a and oxytocin (B344502) receptors.

Quantitative Analysis of Molecular Interactions

The binding affinity of this compound for its primary and secondary targets has been quantified through various in vitro studies. The following tables summarize the key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) reported in the scientific literature.

| Target Receptor | Ligand | Parameter | Value (nM) | Species | Reference |

| Vasopressin V2 Receptor (Primary Target) | Mozavaptan | IC50 | 14 | Rat | [1] |

| Vasopressin V1a Receptor | Mozavaptan | IC50 | 1200 | Rat | [1] |

| Vasopressin V1a Receptor | Mozavaptan | Ki | 195 | Human | |

| Oxytocin Receptor | Mozavaptan | Ki | 660 | Human |

Note: IC50 and Ki values can vary depending on the experimental conditions, including the radioligand and cell system used.

Experimental Protocols

The determination of binding affinities for Mozavaptan at its target receptors is typically achieved through competitive radioligand binding assays. The following is a generalized protocol based on standard methodologies for assessing ligand binding to G-protein coupled receptors (GPCRs).

Protocol: Competitive Radioligand Binding Assay

1. Membrane Preparation:

-

Cell Culture: Cells stably expressing the receptor of interest (e.g., human V1a or oxytocin receptors in HEK-293 or CHO cell lines) are cultured to confluency.

-

Homogenization: Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, protease inhibitors, pH 7.4).

-

Centrifugation: The homogenate undergoes a low-speed centrifugation to remove nuclei and cellular debris. The resulting supernatant is then subjected to high-speed centrifugation to pellet the cell membranes.

-

Washing and Resuspension: The membrane pellet is washed with fresh buffer and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.

2. Assay Procedure:

-

Plate Setup: The assay is typically performed in a 96-well plate format.

-

Reagent Addition: To each well, the following are added in order:

-

Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

-

A range of concentrations of unlabeled this compound (the competitor).

-

A fixed concentration of a suitable radioligand (e.g., [³H]-Arginine Vasopressin for V1a receptors or [³H]-Oxytocin for oxytocin receptors) at a concentration close to its Kd.

-

The prepared cell membrane suspension.

-

-

Controls:

-

Total Binding: Wells containing the radioligand and membranes but no competitor.

-

Non-specific Binding: Wells containing the radioligand, membranes, and a high concentration of a known unlabeled ligand for the target receptor to saturate all specific binding sites.

-

-

Incubation: The plate is incubated, typically for 60-90 minutes at a controlled temperature (e.g., 30°C), to allow the binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

-

Filtration: The contents of the wells are rapidly filtered through a glass fiber filter plate using a cell harvester. This traps the membranes with the bound radioligand on the filter.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

4. Detection and Data Analysis:

-

Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity on each filter is then measured using a scintillation counter.

-

Calculation of Specific Binding: Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

Data Analysis: The specific binding data is plotted against the logarithm of the competitor (Mozavaptan) concentration. A non-linear regression analysis is used to determine the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]

References

- 1. Characterization of a novel aquaretic agent, OPC-31260, as an orally effective, nonpeptide vasopressin V2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical implication of the antidiuretic hormone (ADH) receptor antagonist this compound in patients with ectopic ADH syndrome [pubmed.ncbi.nlm.nih.gov]

- 3. Vasopressin receptor antagonists and their role in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Vasopressin receptor antagonists: the vaptans] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

A Deep Dive into the Pathophysiology of SIADH and the Therapeutic Role of Mozavaptan Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Syndrome of Inappropriate Antidiuretic Hormone (SIADH) secretion is a common electrolyte disorder characterized by euvolemic hyponatremia. This condition arises from the non-physiological release of arginine vasopressin (AVP), leading to excessive water retention by the kidneys. The cornerstone of SIADH pathophysiology is the overstimulation of the vasopressin V2 receptor in the renal collecting ducts, which triggers the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of principal cells, thereby increasing water reabsorption. Mozavaptan (B1181) hydrochloride, a selective vasopressin V2 receptor antagonist, offers a targeted therapeutic approach by competitively inhibiting the action of AVP on these receptors. This guide provides a comprehensive overview of the pathophysiology of SIADH, the molecular mechanisms of AVP action, and the pharmacological role of Mozavaptan hydrochloride in correcting the underlying water imbalance.

Pathophysiology of SIADH: A State of Inappropriate Water Retention

Under normal physiological conditions, the release of AVP from the posterior pituitary is tightly regulated by plasma osmolality. In SIADH, this regulation is disrupted, leading to continued AVP secretion despite low plasma osmolality and a euvolemic or hypervolemic state.[1][2] This inappropriate AVP activity is the primary driver of the pathogenesis of SIADH.

The constant stimulation of V2 receptors on the basolateral membrane of the principal cells in the renal collecting ducts initiates a cascade of intracellular events.[3] This leads to an increase in the number of AQP2 water channels on the apical membrane, resulting in excessive reabsorption of free water from the tubular fluid back into the circulation.[1][3] This dilutional effect lowers the serum sodium concentration, leading to hyponatremia.[1]

The key diagnostic features of SIADH reflect this underlying pathophysiology and include:

-

Euvolemic hyponatremia (serum sodium < 135 mEq/L)[2]

-

Decreased plasma osmolality (< 275 mOsm/kg)[4]

-

Inappropriately concentrated urine (urine osmolality > 100 mOsm/kg)[4]

-

Elevated urinary sodium (> 30 mmol/L) with normal dietary salt and water intake[4]

The causes of SIADH are diverse and can include malignancies (particularly small cell lung cancer), central nervous system disorders, pulmonary diseases, and various medications.[1]

The Molecular Machinery: Vasopressin V2 Receptor and Aquaporin-2 Signaling

The physiological effects of AVP in the kidney are mediated through the V2 receptor, a G-protein coupled receptor (GPCR).[5][6] The binding of AVP to the V2 receptor activates a well-defined signaling pathway:

-

G-Protein Activation: AVP binding to the V2 receptor induces a conformational change, leading to the activation of the stimulatory G-protein, Gs.[3]

-

Adenylyl Cyclase Activation: The activated alpha subunit of Gs stimulates adenylyl cyclase, an enzyme that converts ATP to cyclic AMP (cAMP).[3][6]

-

Protein Kinase A (PKA) Activation: The rise in intracellular cAMP activates Protein Kinase A (PKA).[3][4]

-

Aquaporin-2 Translocation: PKA then phosphorylates AQP2-containing vesicles, promoting their translocation to and fusion with the apical membrane of the collecting duct cells.[7][8]

-

Increased Water Permeability: The insertion of AQP2 channels into the apical membrane dramatically increases the permeability of the collecting duct to water, allowing for its passive reabsorption along the osmotic gradient into the hypertonic renal medulla.[3][7]

This signaling cascade is the central mechanism by which AVP regulates water excretion and is the primary target for therapeutic intervention in SIADH.

Signaling Pathway of Vasopressin at the V2 Receptor

References

- 1. An experimental model of syndrome of inappropriate antidiuretic hormone secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Small-Molecule Screening Identifies Modulators of Aquaporin-2 Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Syndrome of Inappropriate Antidiuresis: From Pathophysiology to Management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical implication of the antidiuretic hormone (ADH) receptor antagonist this compound in patients with ectopic ADH syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Syndrome of Inappropriate Antidiuresis (SIAD) Treatment & Management: Approach Considerations, Emergent Care, Acute Setting [emedicine.medscape.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Frontiers | The Trafficking of the Water Channel Aquaporin-2 in Renal Principal Cells—a Potential Target for Pharmacological Intervention in Cardiovascular Diseases [frontiersin.org]

Mozavaptan Hydrochloride and its In-Depth Effect on Aquaporin-2 Water Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mozavaptan (B1181) hydrochloride is a potent and selective, orally active non-peptide antagonist of the vasopressin V2 receptor. By competitively blocking the action of arginine vasopressin (AVP) at the V2 receptor in the renal collecting ducts, mozavaptan hydrochloride effectively inhibits the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane of these cells. This action leads to a decrease in water reabsorption from the filtrate, resulting in aquaresis—the excretion of electrolyte-free water. This technical guide provides a comprehensive overview of the mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols for investigating its effects, and visual representations of the key signaling pathways and experimental workflows.

Mechanism of Action

The primary pharmacological action of this compound is its competitive antagonism of the vasopressin V2 receptor. In physiological states, AVP binds to the V2 receptor, a G-protein coupled receptor (GPCR), on the basolateral membrane of principal cells in the kidney's collecting ducts. This binding activates a signaling cascade that is crucial for the body's water homeostasis.

This compound disrupts this cascade by preventing AVP from binding to the V2 receptor. This inhibitory action directly prevents the downstream signaling events that lead to the insertion of AQP2 water channels into the apical cell membrane, thereby promoting free water excretion.

Signaling Pathway

The binding of AVP to the V2 receptor normally triggers the activation of adenylyl cyclase through a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates AQP2 located on intracellular vesicles. This phosphorylation is a critical step for the translocation of these vesicles to the apical membrane and their subsequent fusion, which inserts AQP2 channels into the membrane and increases water permeability. Mozavaptan, by blocking the initial AVP binding, prevents this entire sequence of events.

Technical Whitepaper: Early-Stage Research on Mozavaptan Hydrochloride for Polycystic Kidney Disease

Abstract

Polycystic Kidney Disease (PKD) is a genetic disorder characterized by the progressive development of renal cysts, leading to kidney enlargement and functional decline. The cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway is a key driver of cyst proliferation and fluid secretion. Consequently, vasopressin V2 receptor (V2R) antagonists, which inhibit cAMP production, have emerged as a primary therapeutic strategy. This document provides a technical overview of the early-stage, preclinical research on Mozavaptan Hydrochloride, a selective V2R antagonist, for the treatment of PKD. We detail its mechanism of action, summarize findings from key animal model studies, and provide the associated experimental protocols. While the therapeutic principle is well-established, preclinical data on Mozavaptan specifically has yielded conflicting results, with one key study in established disease models showing a lack of efficacy. This suggests that the timing of intervention may be critical, highlighting the need for further research to delineate the therapeutic window and potential of Mozavaptan in PKD.

Introduction to Polycystic Kidney Disease (PKD)

Polycystic Kidney Disease is a leading inherited cause of end-stage renal disease. It is primarily categorized into Autosomal Dominant Polycystic Kidney Disease (ADPKD), one of the most common monogenic disorders, and the rarer Autosomal Recessive Polycystic Kidney Disease (ARPKD).[1] Both forms are characterized by the relentless growth of fluid-filled cysts in the kidneys, which distort the renal architecture, induce fibrosis and inflammation, and ultimately lead to a progressive loss of kidney function.[1] The pathophysiology of cyst formation involves aberrant proliferation of renal tubular epithelial cells and transepithelial fluid secretion.[2][3]

The Central Role of cAMP in PKD Pathogenesis

A substantial body of evidence has established that intracellular cAMP is a pivotal signaling molecule that promotes cyst growth.[4][5] In PKD, mutations in the PKD1 or PKD2 genes lead to decreased intracellular calcium signaling.[3] This reduction in calcium disinhibits adenylyl cyclase activity, leading to elevated cAMP levels.[3][4] Arginine vasopressin (AVP) binding to the V2 receptor on collecting duct cells is a primary activator of this pathway.[6] The resulting increase in cAMP stimulates pro-proliferative pathways, such as the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) pathway, and drives fluid secretion into the cyst lumen via the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[2][7][8] This dual effect of stimulating both cell proliferation and fluid accumulation makes the vasopressin-cAMP axis a critical target for therapeutic intervention.[9]

This compound: Mechanism of Action

This compound is a non-peptide, selective antagonist of the vasopressin V2 receptor.[6] Its mechanism of action in the context of PKD is to competitively inhibit the binding of endogenous AVP to the V2 receptors located on the basolateral membrane of renal collecting duct epithelial cells.[6] This blockade prevents the activation of the associated Gs protein, thereby inhibiting adenylyl cyclase and suppressing the production of intracellular cAMP.[6] By lowering cAMP levels, Mozavaptan is hypothesized to attenuate the downstream signaling cascades responsible for both the abnormal cell proliferation and the fluid secretion that characterize cyst progression in PKD.[10]

References

- 1. Animal models for human polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tolvaptan inhibits ERK-dependent cell proliferation, Cl− secretion, and in vitro cyst growth of human ADPKD cells stimulated by vasopressin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Calcium and Cyclic AMP in PKD - Polycystic Kidney Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Strategies Targeting cAMP Signaling in the Treatment of Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Strategies targeting cAMP signaling in the treatment of polycystic kidney disease. | Semantic Scholar [semanticscholar.org]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Vasopressin antagonists in polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cAMP stimulates the in vitro proliferation of renal cyst epithelial cells by activating the extracellular signal-regulated kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of a Vasopressin V2 Receptor Antagonist on Polycystic Kidney Disease Development in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How do different drug classes work in treating Autosomal dominant polycystic kidney disease? [synapse.patsnap.com]